

molecular structure and IUPAC name of 5-Amino-2,3-difluorobenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Amino-2,3-difluorobenzonitrile

Cat. No.: B571946

[Get Quote](#)

An In-depth Technical Guide to 5-Amino-2,3-difluorobenzonitrile

This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical and physical properties of **5-Amino-2,3-difluorobenzonitrile**. It covers its molecular structure, physicochemical characteristics, spectroscopic profile, and its role as a versatile building block in chemical synthesis. The strategic incorporation of fluorine atoms into molecular scaffolds is a key strategy in medicinal chemistry to modulate biological and chemical properties, making fluorinated intermediates like this compound highly valuable.

Molecular Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **5-Amino-2,3-difluorobenzonitrile**. Its structure consists of a benzene ring substituted with an amino group, a nitrile group, and two fluorine atoms.

Caption: Molecular structure of **5-Amino-2,3-difluorobenzonitrile**.

Physicochemical and Spectroscopic Data

Quantitative data for **5-Amino-2,3-difluorobenzonitrile** is limited in publicly available literature. The tables below summarize known physical properties and expected spectroscopic characteristics based on its structure and data from related isomers.

Physical Properties

Property	Value	Reference
Molecular Formula	C ₇ H ₄ F ₂ N ₂	[1] [2]
Molecular Weight	154.12 g/mol	[1] [2]
Appearance	Solid (typically white or off-white powder)	[1]
Melting Point	Data not readily available	[2]
Boiling Point	Data not readily available	[2]
Solubility in Water	Low solubility	[1]
Solubility in Organic Solvents	Soluble in solvents like dichloromethane and toluene	[1]
Stability	Stable under normal conditions	[1]

Predicted Spectroscopic Data

While specific experimental spectra are not widely reported, the following characteristics can be anticipated.

Technique	Expected Characteristics
¹ H NMR	Signals for two distinct aromatic protons and a broad singlet for the amino (-NH ₂) protons. The chemical shifts and coupling patterns of the aromatic protons will be complex due to coupling with each other and with the two fluorine atoms.
¹³ C NMR	Seven distinct signals corresponding to the carbon atoms. Carbons bonded to fluorine will show characteristic coupling (C-F coupling). The nitrile carbon will appear significantly downfield.
Infrared (IR)	- N-H stretching (primary amine): Two bands in the 3300-3500 cm ⁻¹ region. - C≡N stretching (nitrile): Sharp, intense band around 2220-2260 cm ⁻¹ . - C-F stretching: Strong absorptions in the 1000-1400 cm ⁻¹ region.
Mass Spectrometry (MS)	A molecular ion peak (M ⁺) at an m/z of approximately 154. ^[3] Fragmentation may involve the loss of HCN or radicals related to the amino group. ^[3]

Experimental Protocols

Reproducibility requires detailed methodologies. Below is a standard protocol for acquiring an infrared spectrum, a fundamental technique for identifying functional groups.

Protocol: Infrared (IR) Spectroscopy via KBr Pellet Technique

Objective: To identify the functional groups present in a solid sample of **5-Amino-2,3-difluorobenzonitrile**.

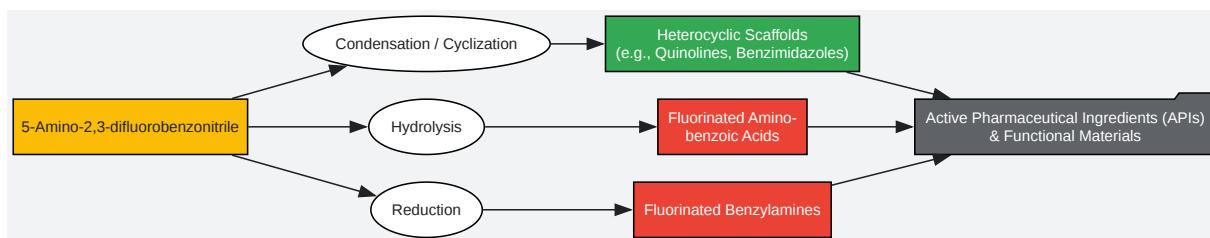
Materials:

- **5-Amino-2,3-difluorobenzonitrile (1-2 mg)**
- Dry potassium bromide (KBr), IR grade (100-200 mg)
- Agate mortar and pestle
- Pellet press with die
- FTIR spectrometer

Methodology:

- **Sample Preparation:** In an agate mortar, thoroughly grind 1-2 mg of the compound with approximately 100-200 mg of dry KBr. The goal is a fine, homogeneous powder to minimize light scattering.
- **Pellet Formation:** Transfer the powder mixture to the die of a pellet press. Apply high pressure (typically 8-10 tons) for several minutes. This will form a thin, transparent, or translucent pellet.
- **Background Spectrum:** Place a blank KBr pellet (or an empty sample holder) in the FTIR spectrometer and record a background spectrum. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.
- **Data Acquisition:** Replace the blank with the sample pellet in the spectrometer's sample holder. Record the spectrum, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹.
- **Data Processing:** The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final infrared spectrum of the compound.

Synthesis and Applications


Aminofluorobenzonitriles are valuable precursors for a wide array of nitrogen-containing heterocycles, which are core structures in many biologically active molecules and advanced materials.[\[2\]](#)[\[4\]](#)

General Synthetic Approach

While a specific, documented synthesis for **5-Amino-2,3-difluorobenzonitrile** is not readily available, compounds of this class are often synthesized through nucleophilic aromatic substitution or cyanation reactions. For instance, the related isomer 4-amino-3,5-difluorobenzonitrile can be synthesized by the cyanation of 4-bromo-2,6-difluoroaniline using copper(I) cyanide in a solvent like DMF.^{[5][6]} A similar strategy, starting from an appropriately substituted aniline precursor, represents a plausible route.

Role as a Chemical Intermediate

The primary value of **5-Amino-2,3-difluorobenzonitrile** lies in its utility as a synthetic building block. The amino group can be diazotized or used in condensation reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing multiple pathways for further chemical elaboration.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **5-Amino-2,3-difluorobenzonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Amino-2,3-Difluorobenzonitrile Supplier China | High Purity & Bulk Price | CAS 79456-32-7 Manufacturer & Exporter [nj-finechem.com]

- 2. 2.benchchem.com [benchchem.com]
- 3. 3.benchchem.com [benchchem.com]
- 4. 5-Amino-2-(difluoromethoxy)benzonitrile | Benchchem [benchchem.com]
- 5. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4'-(diazene-1,2-diy)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- To cite this document: BenchChem. [molecular structure and IUPAC name of 5-Amino-2,3-difluorobenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b571946#molecular-structure-and-iupac-name-of-5-amino-2-3-difluorobenzonitrile\]](https://www.benchchem.com/product/b571946#molecular-structure-and-iupac-name-of-5-amino-2-3-difluorobenzonitrile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com